

Misidentification of CL 232468 as a Ribonucleoside Analog

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Compound of Interest

Compound Name: CL 232468

Cat. No.: B1669141

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Initial research indicates a misclassification in the topic query. Scientific literature identifies **CL 232468** not as a ribonucleoside analog, but as an immunosuppressive agent. Specifically, it is known as 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride (AEAD).[1][2] Its documented effects relate to the suppression of cell-mediated immune responses, such as inhibiting the generation of cytolytic T lymphocytes.[2]

Given this discrepancy, this technical guide will focus on a well-documented and clinically relevant ribonucleoside analog with broad-spectrum antiviral activity: N4-hydroxycytidine (NHC), also known as EIDD-1931.[3][4][5] NHC is the active metabolite of the oral prodrug Molnupiravir and serves as an excellent subject for an in-depth technical guide for researchers, scientists, and drug development professionals.[3][6][7]

An In-depth Technical Guide on N4-hydroxycytidine (NHC) as a Ribonucleoside Analog

Audience: Researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

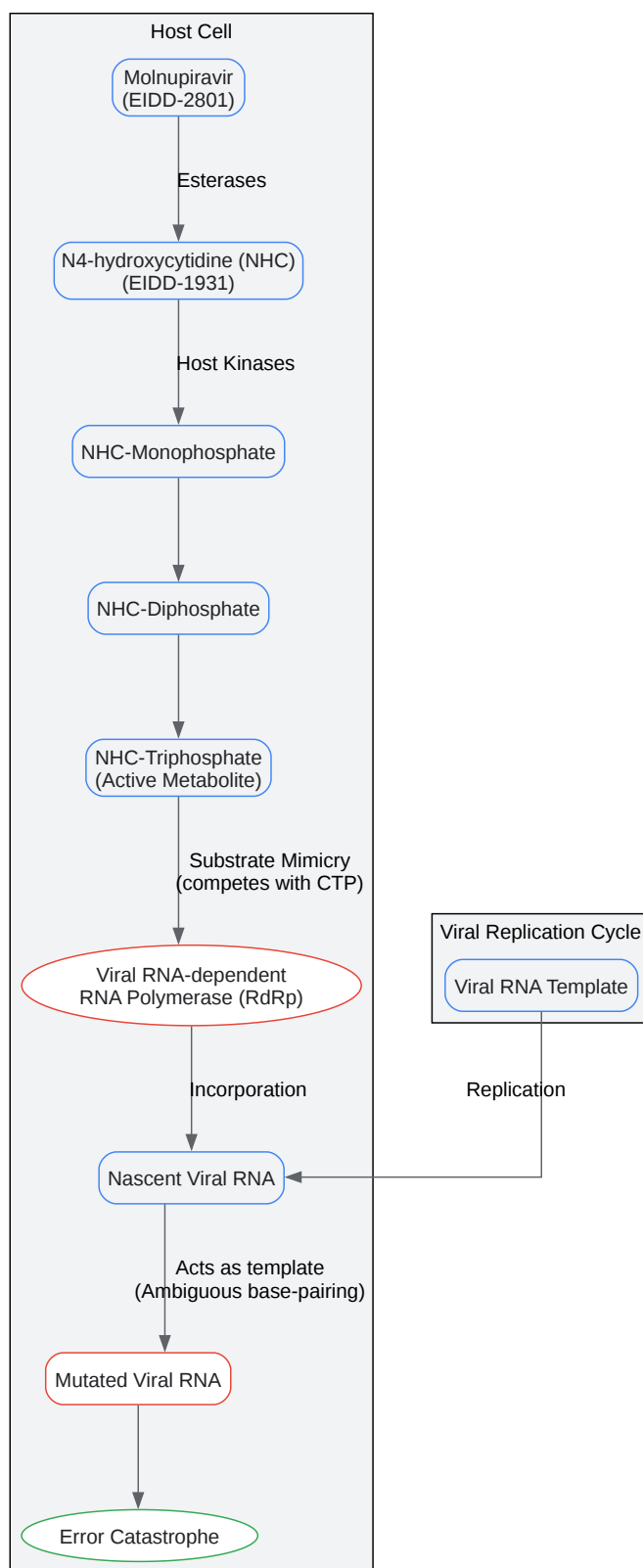
N4-hydroxycytidine (NHC) is a potent ribonucleoside analog that exhibits broad-spectrum antiviral activity against numerous RNA viruses, including influenza viruses, respiratory

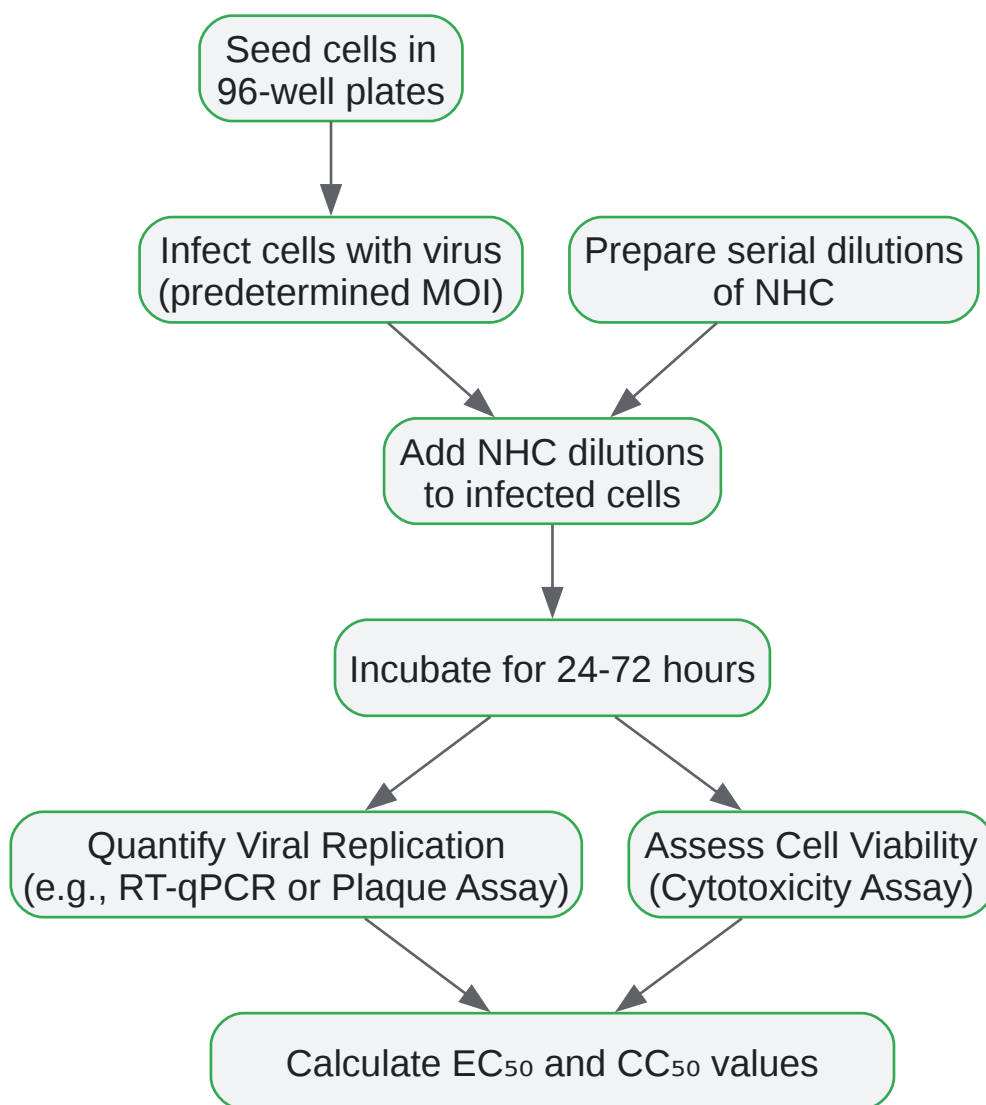
syncytial virus (RSV), and coronaviruses such as SARS-CoV-2.[3][4][5] Unlike chain terminators, NHC functions as a mutagenic agent.

The mechanism of action begins with the cellular uptake of NHC, where it is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[6] Viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP and incorporates it into nascent viral RNA in place of cytidine triphosphate (CTP).[3][6] The incorporated NHC can then act as a template for the synthesis of complementary RNA strands. Due to tautomerization, NHC can be read as either cytidine or uridine, leading to an accumulation of G-to-A and C-to-U transition mutations in the viral genome.[3] This increase in mutation frequency beyond a tolerable threshold results in "error catastrophe," where the viral population is no longer viable due to the accumulation of deleterious mutations.[6]

Signaling and Metabolic Activation Pathway

The following diagram illustrates the conversion of the prodrug Molnupiravir to the active NHC-TP and its subsequent incorporation into viral RNA, leading to viral mutagenesis.





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